1-(2-Benzylphenyl)-3-(3-nitrophenyl)thiourea
Overview
Description
1-(2-Benzylphenyl)-3-(3-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Benzylphenyl)-3-(3-nitrophenyl)thiourea typically involves the reaction of 2-benzylphenyl isothiocyanate with 3-nitroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Benzylphenyl)-3-(3-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-(2-Benzylphenyl)-3-(3-nitrophenyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Benzylphenyl)-3-(3-nitrophenyl)thiourea is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiourea and aromatic moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed effects.
Comparison with Similar Compounds
- 1-(2-Benzylphenyl)-3-phenylthiourea
- 1-(2-Benzylphenyl)-3-(4-nitrophenyl)thiourea
- 1-(2-Benzylphenyl)-3-(2-nitrophenyl)thiourea
Comparison: 1-(2-Benzylphenyl)-3-(3-nitrophenyl)thiourea is unique due to the specific positioning of the nitro group on the aromatic ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research.
Properties
IUPAC Name |
1-(2-benzylphenyl)-3-(3-nitrophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-23(25)18-11-6-10-17(14-18)21-20(26)22-19-12-5-4-9-16(19)13-15-7-2-1-3-8-15/h1-12,14H,13H2,(H2,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUQRUBQAOPOMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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